(2R)-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}(4-hydroxyphenyl)ethanoic acid
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Overview
Description
2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a phenylacetic acid moiety, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Acylation Reaction: The quinazoline derivative is then acylated with chloroacetic acid to introduce the acetamido group.
Coupling with Phenylacetic Acid: Finally, the acetamido-quinazoline intermediate is coupled with 4-hydroxyphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The quinazoline core can be reduced to tetrahydroquinazoline derivatives.
Substitution: The acetamido group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the quinazoline core.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The quinazoline core can inhibit enzymes by binding to their active sites, while the phenylacetic acid moiety can interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE: Shares the quinazoline core but lacks the acetamido and phenylacetic acid groups.
4-HYDROXYPHENYLACETIC ACID: Contains the phenylacetic acid moiety but lacks the quinazoline core.
Uniqueness
2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID is unique due to the combination of the quinazoline core and phenylacetic acid moiety, which imparts a distinct set of chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C18H15N3O6 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
(2R)-2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C18H15N3O6/c22-11-7-5-10(6-8-11)15(17(25)26)20-14(23)9-21-16(24)12-3-1-2-4-13(12)19-18(21)27/h1-8,15,22H,9H2,(H,19,27)(H,20,23)(H,25,26)/t15-/m1/s1 |
InChI Key |
JZYPCYHRVNFKDS-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC(C3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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